N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3-(TRIFLUOROMETHYL)BENZAMIDE HYDROCHLORIDE
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Overview
Description
N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3-(TRIFLUOROMETHYL)BENZAMIDE HYDROCHLORIDE is a synthetic organic compound It is characterized by the presence of a benzothiazole ring, a trifluoromethyl group, and a dimethylamino propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3-(TRIFLUOROMETHYL)BENZAMIDE HYDROCHLORIDE typically involves multiple steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of Chlorine: Chlorination of the benzothiazole ring is achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution using trifluoromethylating agents such as trifluoromethyl iodide.
Formation of Benzamide: The benzamide moiety is formed by reacting the chlorinated benzothiazole with an appropriate amine, such as 3-(dimethylamino)propylamine, under suitable conditions.
Hydrochloride Formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic routes mentioned above, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino propyl chain.
Reduction: Reduction reactions could target the benzamide moiety or the benzothiazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the trifluoromethyl group or the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydride or alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of novel materials with unique properties.
Biology
Biological Probes: Used as a probe to study biological pathways and interactions.
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Investigated for its potential therapeutic effects in various diseases.
Diagnostic Tools: Used in the development of diagnostic assays.
Industry
Chemical Industry: Utilized in the synthesis of other complex organic molecules.
Pharmaceutical Industry: Employed in the production of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3-(TRIFLUOROMETHYL)BENZAMIDE HYDROCHLORIDE would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- **N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-benzamide
- **N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-methylbenzamide
Uniqueness
The presence of the trifluoromethyl group in N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3-(TRIFLUOROMETHYL)BENZAMIDE HYDROCHLORIDE distinguishes it from similar compounds. This group can significantly influence the compound’s chemical reactivity, biological activity, and physicochemical properties, making it unique and potentially more effective in certain applications.
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-(trifluoromethyl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClF3N3OS.ClH/c1-26(2)9-4-10-27(19-25-16-8-7-15(21)12-17(16)29-19)18(28)13-5-3-6-14(11-13)20(22,23)24;/h3,5-8,11-12H,4,9-10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRXSQHUPAEGAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)C3=CC(=CC=C3)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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